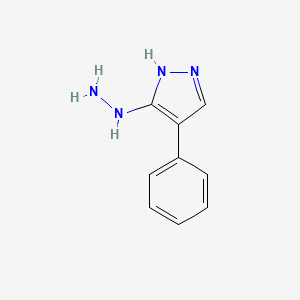

5-Hydrazinyl-4-phenyl-1H-pyrazole

Description

Structure

2D Structure

Properties

CAS No. |

89569-40-4 |

|---|---|

Molecular Formula |

C9H10N4 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

(4-phenyl-1H-pyrazol-5-yl)hydrazine |

InChI |

InChI=1S/C9H10N4/c10-12-9-8(6-11-13-9)7-4-2-1-3-5-7/h1-6H,10H2,(H2,11,12,13) |

InChI Key |

YPRVSXYHVKBTIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN=C2)NN |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 5-Hydrazinyl-4-phenyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and expected characterization of the novel heterocyclic compound, 5-Hydrazinyl-4-phenyl-1H-pyrazole. This molecule holds potential as a building block in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in pharmacologically active compounds.

Introduction

Pyrazoles are a class of heterocyclic aromatic compounds containing two adjacent nitrogen atoms. They are of significant interest in the pharmaceutical industry, forming the core structure of numerous drugs with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a hydrazinyl group at the C5 position of a 4-phenyl-1H-pyrazole core offers a versatile handle for further chemical modifications, enabling the exploration of new chemical space and the development of novel therapeutic agents. This guide outlines a plausible and accessible synthetic pathway and provides expected analytical data for the successful identification and characterization of this compound.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process commencing with the synthesis of a key intermediate, 5-amino-4-phenyl-1H-pyrazole, followed by its conversion to the target hydrazine derivative.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-amino-4-phenyl-1H-pyrazole

This procedure is adapted from general methods for the synthesis of 5-aminopyrazoles from β-ketonitriles.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-phenyl-3-oxopropanenitrile (1 equivalent) and ethanol to create a solution.

-

Addition of Reagent: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

-

Purification: Wash the crude product with cold ethanol and dry under vacuum. Recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can be performed for further purification.

Step 2: Synthesis of this compound

This protocol is based on standard procedures for the conversion of an amino group to a hydrazinyl group via a diazonium salt intermediate.[1][2]

-

Diazotization:

-

Suspend 5-amino-4-phenyl-1H-pyrazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for 30-60 minutes at this temperature to form the pyrazole-5-diazonium chloride.

-

-

Reduction:

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid, and cool it to 0 °C.

-

Slowly add the freshly prepared diazonium salt solution to the cold tin(II) chloride solution with vigorous stirring.

-

Continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

-

Work-up and Isolation:

-

Make the reaction mixture strongly alkaline by the slow addition of a concentrated sodium hydroxide solution while keeping the temperature low.

-

Extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.

Characterization

As no specific characterization data for this compound is readily available, the following tables summarize the expected analytical data based on the characterization of structurally similar pyrazole derivatives found in the literature.

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C9H10N4 |

| Molecular Weight | 174.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 130-140 °C (estimated) |

Spectroscopic Data (Predicted)

The following tables provide predicted spectroscopic data based on known shifts for similar pyrazole structures.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | Pyrazole N-H |

| ~8.0 | s | 1H | Hydrazinyl N-H |

| 7.2-7.5 | m | 5H | Phenyl C-H |

| ~7.8 | s | 1H | Pyrazole C3-H |

| ~4.5 | br s | 2H | Hydrazinyl -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | Pyrazole C5 |

| ~140 | Pyrazole C3 |

| 128-135 | Phenyl C |

| ~115 | Pyrazole C4 |

Table 3: Predicted FT-IR Spectral Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3400 | N-H stretching (hydrazine and pyrazole) |

| 3000-3100 | Aromatic C-H stretching |

| 1580-1620 | C=N and C=C stretching (pyrazole and phenyl rings) |

| 1450-1550 | N-H bending |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 174 | [M]⁺ |

| 159 | [M - NH]⁺ |

| 144 | [M - N₂H₂]⁺ |

| 77 | [C₆H₅]⁺ |

Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized this compound.

Caption: Workflow for the characterization of this compound.

Safety Considerations

-

Hydrazine hydrate is highly toxic and corrosive. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sodium nitrite is a strong oxidizing agent and is toxic. Avoid contact with skin and eyes.

-

Diazonium salts are potentially explosive, especially when dry. They should be prepared and used in solution at low temperatures and should not be isolated.

-

Tin(II) chloride is corrosive and a skin and eye irritant.

-

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide provides a viable synthetic route and predicted analytical data for this compound. The proposed two-step synthesis is based on well-established chemical transformations. The provided characterization data, although predictive, offers a solid foundation for researchers to identify and confirm the structure of this novel compound. The successful synthesis of this molecule will provide a valuable scaffold for the development of new chemical entities with potential therapeutic applications. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions.

References

A Technical Guide to Phenyl-Hydrazinyl Pyrazole Derivatives: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific isomer, 5-Hydrazinyl-4-phenyl-1H-pyrazole, is not available in current scientific literature. This guide therefore focuses on a closely related and well-documented class of compounds: hydrazone derivatives of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde . These compounds share the core phenyl-pyrazole and hydrazinyl-like moieties and serve as a robust proxy for understanding the chemical and biological properties of this structural class.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4][5] The five-membered heterocyclic ring, containing two adjacent nitrogen atoms, provides a stable and versatile scaffold for drug design.[2][3][6] The incorporation of phenyl and hydrazone functionalities can significantly modulate the compound's physicochemical properties and biological targets. This whitepaper provides a detailed overview of the chemical properties, synthesis, and characterization of hydrazone derivatives synthesized from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the formation of this class of molecules.

Core Chemical Structure and Properties

The foundational structure for this guide is 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. The subsequent reaction with various hydrazines or hydrazides yields the final hydrazone derivatives, which are the primary subject of this analysis.

Chemical Structure of the Core Intermediate

The logical relationship for understanding the core structure is straightforward, starting from the basic pyrazole ring and adding the relevant substituents.

Caption: Logical construction of the pyrazole intermediate.

Physicochemical Properties

The properties of these derivatives can vary significantly based on the substitutions on the hydrazone moiety. Below is a table summarizing representative data for derivatives of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

| Compound ID | R Group on Hydrazone | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 11c | 4-Bromophenyl | C22H16BrN3 | 402.30 | 168-170 | [7] |

| 11d | 4-Hydroxyphenyl | C22H16N4O | 368.40 | 142-144 | [7] |

| 11e | 3-Methoxyphenyl | C23H19N3O | 353.43 | 270-272 | [7] |

Synthesis and Experimental Protocols

The synthesis of phenyl-hydrazinyl pyrazole derivatives is typically achieved through a multi-step process. A common and effective route is the Vilsmeier-Haack reaction followed by condensation.

General Synthesis Workflow

The synthesis begins with the formation of an acetophenone phenylhydrazone, which is then cyclized and formylated to create the pyrazole-4-carbaldehyde intermediate. The final step involves the condensation of this intermediate with a substituted hydrazine.[8]

Caption: General synthesis workflow for pyrazole-hydrazone derivatives.

Experimental Protocol: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (Intermediate)

This protocol is adapted from established methodologies for the Vilsmeier-Haack formylation of hydrazones.[8]

-

Preparation of the Hydrazone:

-

Dissolve substituted acetophenone (0.01 mol) and substituted phenylhydrazine (0.01 mol) in 20 ml of ethanol in a round-bottom flask.

-

Cool the mixture to 0°C using an ice bath.

-

Add 2-3 drops of glacial acetic acid.

-

Reflux the mixture for 2 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture on ice. Filter and dry the resulting solid intermediate product.

-

-

Vilsmeier-Haack Reaction:

-

In a separate flask, add anhydrous N,N-dimethylformamide (DMF) (0.01 mol) dropwise to phosphorous oxychloride (POCl3) (0.01 mol) at 0°C with continuous stirring for 15 minutes.

-

To this Vilsmeier reagent, add the previously synthesized hydrazone (0.01 mol).

-

Reflux the mixture for 2 hours at 100°C, monitoring completion by TLC.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Filter the resulting solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethyl acetate to obtain pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[8]

-

Experimental Protocol: Synthesis of Final Hydrazone Derivative

-

Condensation Reaction:

-

Dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (0.01 mol) and a selected substituted hydrazine (e.g., 3-hydrazinyl quinoline) (0.01 mol) in 30 ml of ethanol.

-

Heat the mixture to reflux for 3 hours.

-

Cool the reaction mixture. The product will crystallize out of the solution.

-

Filter the solid product, dry it, and recrystallize from a suitable solvent like dioxane to yield the final pure compound.[8]

-

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure of the synthesized compounds.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3340 - 3360 | Indicates the presence of the hydrazone N-H group.[8] |

| Aromatic C=C | 1570 - 1595 | Confirms the presence of phenyl and pyrazole rings.[8] |

| C=N Stretch | 1460 - 1480 | Corresponds to the imine bond of the hydrazone and the pyrazole ring.[8] |

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the proton environment in the molecule. Data is typically recorded in DMSO-d6.

| Proton | Chemical Shift (δ ppm) | Description |

| Aromatic-H | 7.00 - 7.90 | A complex multiplet region corresponding to the protons on the phenyl rings.[7][8] |

| N-H | ~8.40 - 8.60 | A singlet corresponding to the hydrazone proton.[8] |

| Pyrazole C-H | ~8.25 - 8.56 | A singlet for the proton at the 5-position of the pyrazole ring.[7] |

| Azomethine C-H | ~9.10 | A singlet for the proton of the -N=CH- group.[8] |

Biological Activity and Potential Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities. Hydrazone-containing pyrazoles, in particular, have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][4][9]

Antitumor Activity

Many pyrazole derivatives have been screened for antitumor activity. For example, certain 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivatives have shown a broad spectrum of activity against various cancer cell lines in the National Cancer Institute's (NCI) screening program.[10] While a specific signaling pathway for the 1,3-diphenyl-pyrazole-hydrazone class is not definitively established in the provided context, many small molecule kinase inhibitors feature similar heterocyclic cores. A plausible hypothetical mechanism of action involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK pathway.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a simplified representation of how a pyrazole-based inhibitor might interrupt a generic kinase signaling cascade, a common mechanism for anticancer drugs.

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Conclusion

While the specific compound this compound remains undocumented, the analysis of structurally related 1,3-diphenyl-pyrazole-hydrazone derivatives provides a valuable framework for understanding this chemical class. The synthetic routes are well-established, allowing for the generation of diverse analogues. The potent and varied biological activities reported for pyrazole derivatives underscore their importance as privileged scaffolds in drug discovery. Further investigation into specific derivatives, including their structure-activity relationships and mechanisms of action, is warranted to fully exploit their therapeutic potential.

References

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 4. academicstrive.com [academicstrive.com]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. Pyrazole - Wikipedia [en.wikipedia.org]

- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 8. wisdomlib.org [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 5-Hydrazinyl-4-phenyl-1H-pyrazole. While specific experimental data for this exact molecule is not publicly available, this document compiles and presents data from closely related pyrazole derivatives to serve as a practical reference for researchers. The principles and methodologies outlined herein are directly applicable to the analysis of the title compound.

Introduction to Spectroscopic Analysis of Pyrazole Derivatives

Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making their structural elucidation crucial in drug discovery and development. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the chemical structure and purity of these molecules. This guide will delve into the expected spectroscopic characteristics of this compound based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide key structural information.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH (pyrazole) | ~13.0 | Broad Singlet | The chemical shift can be highly variable and dependent on solvent and concentration. |

| NH₂ (hydrazinyl) | ~4.5 - 5.5 | Broad Singlet | Exchangeable with D₂O. |

| NH (hydrazinyl) | ~7.0 - 8.0 | Singlet | Exchangeable with D₂O. |

| Phenyl-H | ~7.2 - 7.8 | Multiplet | Aromatic protons of the phenyl group. |

| Pyrazole-H3 | ~7.5 - 8.0 | Singlet | The proton at position 3 of the pyrazole ring. |

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Phenyl C (quaternary) | ~130 - 135 | |

| Phenyl CH | ~125 - 130 | |

| Pyrazole C3 | ~135 - 145 | |

| Pyrazole C4 | ~110 - 120 | |

| Pyrazole C5 | ~140 - 150 |

Experimental Protocol for NMR Spectroscopy:

A general procedure for acquiring NMR spectra of pyrazole derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.[1]

-

¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C=C, and C=N bonds.

Expected IR Spectral Data (KBr pellet):

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (pyrazole & hydrazinyl) | 3100 - 3400 | Medium - Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1500 - 1600 | Medium - Strong |

| C=N stretch (pyrazole ring) | 1450 - 1550 | Medium - Strong |

| N-H bend | 1550 - 1650 | Medium |

Experimental Protocol for IR Spectroscopy:

A common method for obtaining IR spectra of solid samples is as follows:

-

Sample Preparation: Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[1]

-

Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometry Data:

| Ion | Expected m/z | Notes |

| [M+H]⁺ | Calculated MW + 1 | Molecular ion peak in positive ion mode. |

| [M]⁺ | Calculated MW | Molecular ion peak in electron ionization. |

| Fragments | Varies | Fragmentation of the pyrazole and phenyl rings, and loss of the hydrazinyl group. |

Experimental Protocol for Mass Spectrometry:

A general procedure for mass spectrometric analysis of small organic molecules is as follows:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[4][5]

-

Analysis: Introduce the sample into the mass spectrometer. For ESI, the sample is typically infused directly or via liquid chromatography. For EI, the sample is vaporized before ionization.[4]

-

Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement by using an internal or external calibrant.[6]

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

Caption: Logical flow for integrating spectroscopic data to confirm molecular structure.

References

The Rising Therapeutic Potential of 5-Hydrazinyl-4-phenyl-1H-pyrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Among the vast array of pyrazole derivatives, those bearing a hydrazinyl moiety at the 5-position and a phenyl group at the 4-position are emerging as a promising class of compounds with diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research into the biological activities of 5-Hydrazinyl-4-phenyl-1H-pyrazole derivatives and structurally related compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several studies have highlighted the potential of pyrazole derivatives as effective anticancer agents.[3][4][5][6][7] The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation. While specific data for this compound derivatives is limited, research on analogous structures provides valuable insights into their potential efficacy.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various pyrazole derivatives against different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7a | HepG2 (Liver Carcinoma) | 6.1 ± 1.9 | [4] |

| 7b | HepG2 (Liver Carcinoma) | 7.9 ± 1.9 | [4] |

| 3d | MCF-7 (Breast Cancer) | 10 | [5] |

| 3e | MCF-7 (Breast Cancer) | 12 | [5] |

| 5a | MCF-7 (Breast Cancer) | 14 | [5] |

| Compound 11 | A549 (Lung Cancer) | < 10 µg/ml | |

| Compound with 4-bromophenyl at pyrazole ring | A549 (Lung Cancer) | 8.0 | [7] |

| Compound with 4-bromophenyl at pyrazole ring | HeLa (Cervical Cancer) | 9.8 | [7] |

| Compound with 4-bromophenyl at pyrazole ring | MCF-7 (Breast Cancer) | 5.8 | [7] |

Note: The compounds listed are structurally related to this compound derivatives but may not contain the exact same scaffold.

Experimental Protocol: MTT Assay for Anticancer Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[4]

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and a control (e.g., doxorubicin) for a specified period (typically 24-72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well.

-

Formazan Solubilization: Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

References

- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. srrjournals.com [srrjournals.com]

Unraveling the Biological Activities of Phenyl-Hydrazinyl-Pyrazoles: A Landscape of Therapeutic Potential

Despite significant interest in the pyrazole scaffold within medicinal chemistry, a comprehensive mechanism of action for the specific compound 5-Hydrazinyl-4-phenyl-1H-pyrazole remains to be elucidated in publicly available scientific literature. This technical overview, therefore, aims to provide a broader context by examining the known biological activities and potential mechanisms of structurally related phenyl-pyrazole derivatives, offering insights for researchers and drug development professionals exploring this chemical space.

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1][2][3] These compounds exhibit a wide array of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and neurological activities.[1][2][4] The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of their biological effects.

Potential Therapeutic Applications of Phenyl-Pyrazole Derivatives

While data on this compound is scarce, research on analogous structures suggests several potential avenues of therapeutic intervention.

Anti-cancer Activity

Numerous pyrazole derivatives have been investigated for their anti-cancer properties. The mechanisms underlying these effects are diverse and often target key signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to exert their cytotoxic effects by inhibiting protein kinases such as epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[5] A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors, demonstrating nanomolar efficacy against both wild-type and mutant forms of the receptor.[6]

Enzyme Inhibition

The pyrazole scaffold is a common feature in various enzyme inhibitors. For example, pyrazole-based benzenesulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms II, IX, and XII, with some derivatives showing submicromolar inhibitory concentrations.[7] Another notable example is the inhibition of 15-Lipoxygenase, an enzyme implicated in inflammatory processes, by novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives.[8] Furthermore, in silico and subsequent in vitro studies of 5- and 3-hydroxy-N-aryl-1H-pyrazole-4-carboxylates have identified them as potential inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the parasite's pyrimidine biosynthesis pathway, highlighting their potential as antimalarial agents.[9]

Antimicrobial and Other Activities

The broad biological activity of pyrazoles extends to antimicrobial effects.[10] Various substituted pyrazole derivatives have demonstrated activity against a range of bacterial and fungal strains.[10] Additionally, some pyrazole-containing compounds have been investigated for their anthelmintic properties.[11] The antioxidant potential of pyrazole derivatives has also been recognized, with the NH proton of the pyrazole moiety believed to contribute to their radical scavenging activity.[8]

Synthesis of Phenyl-Hydrazinyl-Pyrazole Derivatives

The synthesis of pyrazole derivatives can be achieved through various chemical routes. A common method involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1][2] For instance, the synthesis of 1,3,5-substituted pyrazoles can be achieved by the condensation of a chalcone with phenylhydrazine.[1] The Vilsmeier-Haack reaction is another versatile method used to introduce a formyl group onto the pyrazole ring, which can then be further modified.[1][11]

Future Directions

The diverse biological activities of phenyl-pyrazole derivatives underscore the potential of this chemical class in drug discovery. While the specific mechanism of action for this compound remains unknown, the existing body of research on related compounds provides a strong rationale for further investigation. Future studies should focus on synthesizing and screening a library of this compound analogs to identify potential molecular targets and elucidate their mechanisms of action. Such efforts could lead to the development of novel therapeutic agents for a range of diseases.

Conclusion

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone [mdpi.com]

- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. wisdomlib.org [wisdomlib.org]

An In-depth Technical Guide to the Proposed Synthesis and Chemistry of 5-Hydrazinyl-4-phenyl-1H-pyrazole

Introduction

Pyrazole and its derivatives are a cornerstone of heterocyclic chemistry, exhibiting a wide array of biological activities that have led to their use in numerous pharmaceutical agents.[1] The pyrazole scaffold is a five-membered ring containing two adjacent nitrogen atoms.[2] The specific substitution pattern on the pyrazole ring dictates its physicochemical properties and biological function. This guide focuses on the proposed synthesis and potential chemical profile of 5-Hydrazinyl-4-phenyl-1H-pyrazole, a molecule of interest for its potential as a building block in medicinal chemistry and drug development. The presence of a hydrazinyl group at the C5 position and a phenyl group at the C4 position suggests potential for further functionalization and interaction with biological targets.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process, commencing with the formation of a key β-ketonitrile intermediate, followed by cyclization to form the pyrazole core, and concluding with the conversion of a 5-amino group to the desired 5-hydrazinyl functionality.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, yet prospective, experimental protocols for the synthesis of this compound, adapted from established procedures for similar compounds.

Step 1: Synthesis of 2-phenyl-3-oxopropanenitrile

This step involves the base-catalyzed condensation of benzaldehyde and acetonitrile to form the corresponding cinnamonitrile, followed by oxidation. A more direct, though potentially lower-yielding, approach involves the reaction of ethyl phenylacetate with acetonitrile under basic conditions. A well-established method for synthesizing similar β-ketonitriles is the reaction of an appropriate ester with acetonitrile in the presence of a strong base.

-

Materials: Ethyl phenylacetate, Acetonitrile, Sodium ethoxide, Diethyl ether (anhydrous), Hydrochloric acid (1 M).

-

Procedure:

-

To a stirred solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in anhydrous diethyl ether, add a mixture of ethyl phenylacetate and anhydrous acetonitrile dropwise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Quench the reaction by pouring it onto crushed ice and acidify with 1 M hydrochloric acid to a pH of 5-6.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-phenyl-3-oxopropanenitrile.

-

Purify the product by column chromatography or recrystallization.

-

Step 2: Synthesis of 4-phenyl-1H-pyrazol-5-amine

The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazine is a versatile and widely used method.[3]

-

Materials: 2-phenyl-3-oxopropanenitrile, Hydrazine hydrate, Ethanol.

-

Procedure:

-

Dissolve 2-phenyl-3-oxopropanenitrile in ethanol.

-

Add hydrazine hydrate to the solution and reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 4-phenyl-1H-pyrazol-5-amine.

-

The crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.

-

Step 3: Synthesis of this compound

The conversion of an amino group on a heterocyclic ring to a hydrazinyl group is typically achieved through diazotization followed by reduction.

-

Materials: 4-phenyl-1H-pyrazol-5-amine, Sodium nitrite (NaNO₂), Hydrochloric acid (concentrated), Stannous chloride (SnCl₂), Sodium hydroxide solution.

-

Procedure:

-

Suspend 4-phenyl-1H-pyrazol-5-amine in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt solution.

-

In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0 °C.

-

Add the diazonium salt solution dropwise to the stannous chloride solution with vigorous stirring, keeping the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at low temperature.

-

Basify the reaction mixture with a cold sodium hydroxide solution to precipitate the product.

-

Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield this compound.

-

Further purification can be achieved by recrystallization.

-

Data Presentation

While quantitative data for the target compound is unavailable, the following tables summarize data for structurally related pyrazole derivatives to provide context for expected properties and biological activities.

Table 1: Physicochemical Properties of Selected 5-Aminopyrazole Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | C₁₀H₁₀N₄O | 202.21 | 165-167 | [4] |

| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C₁₀H₈N₄ | 184.20 | 142-144 | [5] |

| 5-Amino-3-phenyl-1H-pyrazole | C₉H₉N₃ | 159.19 | 102-104 | [1] |

Table 2: Biological Activities of Selected Hydrazinyl-Containing Heterocycles

| Compound Class | Biological Activity | Notes | Reference |

| Hydrazinyl-pyrimidine derivatives | Antimicrobial | Showed activity against various bacterial and fungal strains. | General literature |

| Hydrazinyl-quinoline derivatives | Antimalarial | Some derivatives exhibit potent antimalarial properties. | General literature |

| Hydrazinyl-pyrazole derivatives | Antitumor, Anti-HCV | Certain derivatives have been investigated for their anticancer and anti-Hepatitis C virus activities. | [6] |

Potential Signaling Pathways and Mechanisms of Action

Given the lack of specific biological data for this compound, any discussion of its mechanism of action is speculative. However, based on the activities of other pyrazole derivatives, several potential pathways could be considered for future investigation. Many pyrazole-containing compounds are known to act as inhibitors of various kinases, and the hydrazinyl moiety could potentially interact with the active sites of enzymes.

Caption: Hypothetical biological targets for this compound.

Conclusion

While the discovery and history of this compound remain unchronicled in the scientific literature, its synthesis is achievable through established chemical transformations. The proposed multi-step synthesis provides a clear and logical pathway for its preparation. The structural motifs present in the target molecule, namely the 4-phenyl-pyrazole core and the 5-hydrazinyl group, suggest that it could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to synthesize this compound, characterize its properties, and explore its potential biological activities. This guide serves as a foundational document to inspire and direct such future investigations.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. tandfonline.com [tandfonline.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Hydrazinyl-4-phenyl-1H-pyrazole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the promising therapeutic landscape of pyrazole-based compounds, with a specific focus on the potential applications of 5-Hydrazinyl-4-phenyl-1H-pyrazole and its derivatives. While this specific molecule is not extensively characterized in publicly available literature, the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. This document synthesizes the known biological activities of structurally related pyrazole derivatives to extrapolate the potential therapeutic targets and mechanisms of action for this compound class.

The pyrazole nucleus is a versatile heterocyclic motif known for its wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2] The presence of a hydrazinyl group at the 5-position and a phenyl group at the 4-position of the pyrazole ring in the title compound suggests the potential for unique biological activities and target interactions. This guide will delve into the most prominent of these potential applications.

Potential as Anti-inflammatory Agents via COX-2 Inhibition

A significant number of pyrazole derivatives have demonstrated potent anti-inflammatory activity, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[3][4] The approved anti-inflammatory drug Celecoxib, which features a 1,5-diarylpyrazole core, is a prime example of the success of this scaffold in targeting COX-2.[5] The structural features of this compound suggest it could also fit into the active site of COX-2.

Quantitative Data for Pyrazole-based COX-2 Inhibitors

The following table summarizes the COX-2 inhibitory activity of various pyrazole derivatives from the literature. This data provides a benchmark for the potential potency of novel pyrazole compounds.

| Compound ID | Structure | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 1,5-diarylpyrazole | COX-2 | 0.04 | >375 | [5] |

| Compound 1 | Pyrazole derivative | COX-2 | 0.31 | >222 | [5] |

| Compound 9 | 1,5-diaryl pyrazole | COX-2 | 0.26 | 192.3 | [5] |

| Compound 15 | 1,5-diaryl pyrazole | COX-2 | 0.98 | 4.89 | [5] |

Signaling Pathway: Arachidonic Acid Metabolism and COX-2 Inhibition

The diagram below illustrates the role of COX-2 in the inflammatory pathway and the mechanism of its inhibition.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol outlines a common method for assessing the in vitro inhibitory activity of compounds against COX-2.

1. Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

-

Reconstitute human recombinant COX-2 enzyme in the provided buffer.

-

Prepare the arachidonic acid substrate solution.

-

Prepare the fluorometric probe solution.

2. Assay Procedure:

-

In a 96-well plate, add the reaction buffer, heme cofactor, and COX-2 enzyme to each well.

-

Add various concentrations of the test compound or a known COX-2 inhibitor (e.g., Celecoxib) as a positive control. Incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Immediately add the fluorometric probe.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over time.

3. Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

Potential as Anticancer Agents via Kinase Inhibition

The pyrazole scaffold is a privileged structure in the design of protein kinase inhibitors for cancer therapy.[6][7] Numerous pyrazole derivatives have been developed as potent inhibitors of various kinases that are crucial for cancer cell proliferation, survival, and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[8]

Quantitative Data for Pyrazole-based Kinase Inhibitors

The following table presents the inhibitory activities of several pyrazole derivatives against different protein kinases.

| Compound ID | Structure | Target Kinase | IC50 (µM) | Reference |

| Compound 27 | Pyrazolone-pyrazole | VEGFR-2 | 0.828 | [8] |

| Compound 30 | Pyrazole-based | CDK2/cyclin A2 | ~6 (at 10µM) | [8] |

| Compound 43 | Pyrazole carbaldehyde | PI3 Kinase | 0.25 | [8] |

| Compound 48 | Pyrazolo[4,3-f]quinoline | Haspin Kinase | 1.7 (in HCT116 cells) | [8] |

Signaling Pathway: A Representative Kinase Signaling Pathway (e.g., PI3K/AKT)

The diagram below depicts the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation, and a potential target for pyrazole-based inhibitors.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Hydrazinyl-4-phenyl-1H-pyrazole

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the 4-position and a hydrazinyl group at the 5-position. The pyrazole nucleus is a common scaffold in many pharmacologically active compounds, known for a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2][3][4] The presence of the hydrazinyl group suggests potential for further chemical modification and diverse biological interactions.[5] Understanding the solubility and stability of this compound is crucial for its potential development as a therapeutic agent, as these properties fundamentally influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development.[6]

Predicted Physicochemical Properties

The chemical structure of this compound, with its combination of aromatic and polar functional groups, suggests a nuanced solubility and stability profile.

Solubility Profile

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. This property is influenced by factors such as the polarity of the solute and solvent, temperature, and pH.

-

In Aqueous Media: The pyrazole ring itself has some aromatic character.[1] The presence of two nitrogen atoms in the pyrazole ring allows for hydrogen bonding with water. The hydrazinyl group is also polar and capable of hydrogen bonding. However, the non-polar phenyl group will decrease water solubility. Therefore, this compound is expected to have limited solubility in neutral aqueous solutions.

-

Effect of pH: The pyrazole ring has a weakly basic nitrogen atom, and the hydrazinyl group is also basic.[2] Therefore, in acidic solutions (low pH), the molecule is likely to be protonated, forming a more soluble salt. Conversely, in basic solutions, its solubility might decrease.

-

In Organic Solvents: Due to the presence of the phenyl group and the pyrazole ring, the compound is expected to be more soluble in organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to a lesser extent in polar protic solvents like ethanol and methanol.[7] Its solubility in non-polar solvents like hexane is expected to be low.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Buffer (pH 7) | Low | The non-polar phenyl group counteracts the polar pyrazole and hydrazinyl groups. |

| Aqueous Acidic | 0.1 M HCl | Moderate to High | Protonation of the basic nitrogen atoms in the pyrazole and hydrazinyl groups forms a more soluble salt. |

| Aqueous Basic | 0.1 M NaOH | Low | The compound is likely to be in its less soluble free base form. |

| Polar Aprotic | DMSO, DMF | High | These solvents can effectively solvate both the polar and non-polar parts of the molecule. |

| Polar Protic | Ethanol, Methanol | Moderate | Capable of hydrogen bonding, but the overall polarity is lower than water. |

| Non-polar | Hexane, Toluene | Very Low | The molecule possesses significant polarity from the pyrazole and hydrazinyl moieties. |

Stability Profile

The stability of a pharmaceutical compound refers to its ability to resist chemical change or degradation over time under various environmental conditions.[8]

-

Hydrolytic Stability: The pyrazole ring is generally stable to hydrolysis.[3] However, the hydrazinyl group can be susceptible to hydrolysis under certain pH and temperature conditions.

-

Oxidative Stability: Hydrazine and its derivatives are known to be susceptible to oxidation.[2] Therefore, this compound may degrade in the presence of oxidizing agents or under conditions that promote auto-oxidation.

-

Photostability: Aromatic compounds and those with conjugated systems, like the phenyl-pyrazole structure, can absorb UV radiation, which may lead to photodegradation.

-

Thermal Stability: The stability of the compound at elevated temperatures should be evaluated to determine appropriate storage and handling conditions.

Experimental Protocols for Solubility and Stability Determination

To definitively determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination

3.1.1. Equilibrium Solubility by Shake-Flask Method

This method determines the thermodynamic solubility of a compound at equilibrium.[9]

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9]

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample from the supernatant.

-

Separation: Separate the dissolved compound from the undissolved solid by centrifugation or filtration through a suitable membrane filter (e.g., 0.22 µm).

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

3.1.2. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to estimate solubility.[10]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO.

-

Serial Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.

-

Precipitation Monitoring: The compound may precipitate out of the aqueous solution. The amount of precipitate can be measured over a short period (e.g., 1-2 hours) using nephelometry, which measures light scattering from suspended particles.[6]

-

Quantification: Alternatively, the plate can be filtered or centrifuged, and the concentration of the compound remaining in the solution can be determined by HPLC-UV or LC-MS/MS.

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Stability Indicating Method (SIM) Development and Forced Degradation Studies

A stability-indicating analytical method is essential to separate and quantify the intact drug from its degradation products.[8] Forced degradation studies are performed to intentionally degrade the sample to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[8][11]

3.2.1. Development of an RP-HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for stability studies.

Typical HPLC Parameters:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV spectrophotometer at a wavelength of maximum absorbance for this compound.

-

Temperature: Controlled column oven (e.g., 25 °C).

3.2.2. Forced Degradation Studies

Expose solutions of this compound to the following stress conditions as recommended by ICH guidelines:[8][12]

-

Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C) for a defined period. Neutralize the samples after the stress period.

-

Oxidative Degradation: 3% Hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80 °C).

-

Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

For each condition, analyze the stressed samples by the developed HPLC method at various time points and compare them to an unstressed control sample. The goal is to achieve 5-20% degradation of the active substance.[12]

Table 2: Typical Stability Testing Plan for this compound

| Condition | Storage Parameters | Time Points | Analytical Tests |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months | Appearance, Assay, Purity/Degradation Products, Water Content |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 3, 6 months | Appearance, Assay, Purity/Degradation Products, Water Content |

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for determining the solubility and stability of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Forced Degradation and Stability Studies.

Conclusion

While specific data for this compound is not currently available, this guide provides a robust framework for researchers to approach the determination of its solubility and stability. Based on the chemical properties of related pyrazole and hydrazine compounds, it is predicted to have pH-dependent aqueous solubility and potential susceptibility to oxidative and photolytic degradation. The detailed experimental protocols provided herein offer a clear path for the systematic evaluation of these critical physicochemical parameters, which are indispensable for the advancement of this compound in any drug development program.

References

- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. ijnrd.org [ijnrd.org]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications : Oriental Journal of Chemistry [orientjchem.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rheolution.com [rheolution.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. researchgate.net [researchgate.net]

- 11. journals.ekb.eg [journals.ekb.eg]

- 12. jocpr.com [jocpr.com]

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 5-Hydrazinyl-4-phenyl-1H-pyrazole, a molecule of interest in medicinal chemistry and materials science. By leveraging computational methods, researchers can gain deep insights into the molecule's behavior, guiding experimental design and accelerating the drug development process. Pyrazole derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Theoretical Foundation: Density Functional Theory (DFT)

At the core of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT). This powerful method allows for the accurate determination of a molecule's electronic structure and properties by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like this compound, DFT provides a balance of computational cost and accuracy, making it the method of choice for a thorough analysis.

A common and effective approach involves the use of the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[1] This is typically paired with a Pople-style basis set, such as 6-311++G(d,p), to provide a robust description of the electronic structure.[2]

Computational Workflow

The quantum chemical analysis of this compound follows a structured workflow, beginning with the initial molecular structure and culminating in a detailed understanding of its properties.

Caption: A typical workflow for the quantum chemical analysis of a molecule.

Methodologies: Experimental and Computational Protocols

A combination of experimental and computational techniques is crucial for a comprehensive understanding of this compound.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the cyclization of chalcones with hydrazine derivatives in an alcoholic medium.[3] Another common route is the reaction of α,β-unsaturated ketones with hydrazine derivatives, followed by oxidative aromatization to yield the pyrazole.[4]

General Experimental Protocol for Pyrazole Synthesis:

-

Chalcone Formation: An appropriate acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in ethanol to form the corresponding chalcone.

-

Cyclization: The purified chalcone is then refluxed with hydrazine hydrate in a suitable solvent like ethanol or acetic acid.

-

Work-up and Purification: The reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Computational Details

Software: All calculations can be performed using the Gaussian suite of programs.[5][6]

Protocol for DFT Calculations:

-

Structure Input: The initial 3D structure of this compound is built using a molecular editor and pre-optimized using a molecular mechanics force field.

-

Geometry Optimization: The geometry is then fully optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. The optimization is continued until the forces on each atom are negligible, indicating a stationary point on the potential energy surface.

-

Frequency Analysis: At the same level of theory, a frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy and thermal corrections.[5] This calculation also provides the theoretical vibrational spectrum (IR).

-

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the optimized structure.[5] Tetramethylsilane (TMS) is used as the reference standard.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized structure. The energy gap (ΔE = E_LUMO - E_HOMO) is then calculated.

-

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to identify the electrophilic and nucleophilic sites of the molecule.[5]

Data Presentation: Calculated Properties

The following tables summarize the key quantum chemical data that would be obtained for this compound.

Table 1: Optimized Geometrical Parameters (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-C (phenyl) | 1.39 - 1.41 |

| C-N (pyrazole) | 1.32 - 1.38 | |

| N-N (pyrazole) | ~1.35 | |

| N-N (hydrazinyl) | ~1.42 | |

| Bond Angle (°) | C-N-N (pyrazole) | 108 - 112 |

| N-C-C (pyrazole) | 105 - 110 | |

| Dihedral Angle (°) | Phenyl-Pyrazole | 30 - 50 |

Table 2: Calculated Vibrational Frequencies (Hypothetical Data)

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H stretch (hydrazinyl) | 3300 - 3400 |

| C-H stretch (aromatic) | 3050 - 3150 |

| C=N stretch (pyrazole) | 1580 - 1620 |

| C=C stretch (aromatic) | 1450 - 1600 |

| N-N stretch (pyrazole) | 1100 - 1150 |

Table 3: Electronic Properties (Hypothetical Data)

| Property | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

Visualization of Molecular Properties

Visualizing the results of quantum chemical calculations is essential for their interpretation.

Molecular Orbitals and Electrostatic Potential

The spatial distribution of the HOMO and LUMO provides insights into the molecule's reactivity. The HOMO is typically localized on the electron-rich regions and represents the ability to donate an electron, while the LUMO is found in electron-deficient areas and indicates the ability to accept an electron.

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. Red regions indicate negative electrostatic potential (nucleophilic sites), while blue regions show positive potential (electrophilic sites).

Caption: Interrelation of calculated properties from the optimized molecular geometry.

Conclusion and Future Directions

Quantum chemical calculations provide a powerful, non-invasive toolkit for the detailed investigation of molecules like this compound. The methodologies outlined in this guide, based on DFT, enable the prediction of a wide range of molecular properties that are in good agreement with experimental data.[2][7] This computational approach can significantly aid in the rational design of new pyrazole-based compounds with tailored biological activities, thereby accelerating the drug discovery and development pipeline. Future studies could explore the molecule's behavior in different solvent environments using implicit or explicit solvent models and investigate its interactions with biological targets through molecular docking simulations.

References

- 1. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. asrjetsjournal.org [asrjetsjournal.org]

- 6. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]

- 7. researchgate.net [researchgate.net]

Crystal Structure Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole: A Technical Overview

A comprehensive search of crystallographic databases and scientific literature has revealed no publicly available crystal structure data for the specific compound 5-Hydrazinyl-4-phenyl-1H-pyrazole. While the synthesis and biological activities of various pyrazole derivatives are extensively reported, a detailed X-ray crystallographic analysis of this particular molecule has not been published or deposited in accessible databases such as the Cambridge Crystallographic Data Centre (CCDC).

This technical guide, therefore, cannot provide the specific quantitative data, experimental protocols, and visualizations as requested for this compound. The core requirement of a crystal structure analysis necessitates the availability of a determined crystal structure.

Proposed Alternative: Analysis of a Structurally Related Compound

For researchers, scientists, and drug development professionals interested in the structural aspects of phenyl-pyrazole scaffolds, an analysis of a closely related compound for which crystallographic data is available can offer valuable insights. A potential candidate for such an analysis would be a pyrazole derivative with a similar substitution pattern, for which a Crystallographic Information File (CIF) is accessible.

Should you be interested in proceeding with an in-depth technical guide on a related structure, please specify an alternative compound of interest for which crystal structure data is known to exist. The subsequent guide would then adhere to all the core requirements outlined in the initial request, including:

-

Data Presentation: Summarization of all quantitative crystallographic data into clearly structured tables.

-

Experimental Protocols: Detailed methodologies for synthesis, crystallization, and X-ray data collection and refinement.

-

Mandatory Visualization: Generation of Graphviz diagrams for experimental workflows and any relevant molecular interaction pathways.

General Methodologies for Crystal Structure Analysis

For informational purposes, a general workflow for the crystal structure analysis of a novel pyrazole derivative is outlined below. This represents the standard process that would be followed to determine the crystal structure of a compound like this compound.

Caption: Experimental workflow for crystal structure analysis.

We await your guidance on whether to proceed with an analysis of a related compound.

Methodological & Application

Application Notes and Protocols for the Use of 5-Hydrazinyl-4-phenyl-1H-pyrazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydrazinyl-4-phenyl-1H-pyrazole is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly for the construction of fused heterocyclic systems. Its unique structure, incorporating both a pyrazole ring and a reactive hydrazine moiety, allows for the regioselective synthesis of a variety of nitrogen-containing heterocycles. These resulting compounds, such as pyrazolo[5,1-c][1][2][3]triazines and pyrazolo[3,4-d]pyridazines, are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and cytotoxic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of these important heterocyclic scaffolds.

Biological Significance of Derived Heterocycles

The fusion of a pyrazole ring with other heterocyclic systems often leads to compounds with enhanced biological profiles. The resulting scaffolds are key components in the development of novel therapeutic agents.

Pyrazolo[5,1-c][1][2][3]triazines

This class of compounds has demonstrated a broad spectrum of pharmacological activities. Notably, derivatives of pyrazolo[5,1-c][1][2][3]triazine have been investigated for their:

-

Antimicrobial Activity: Certain derivatives exhibit significant inhibitory effects against various bacterial and fungal strains. For instance, compounds incorporating an N-phenylpiperazine moiety have shown high growth inhibition against Candida albicans[4]. The presence of electron-withdrawing groups, such as fluorine or bromine, on the phenyl ring attached to the triazine core can enhance the antibacterial activity[5].

-

Anticancer Activity: Several pyrazolo[5,1-c][1][2][3]triazine derivatives have displayed promising cytotoxic activity against various cancer cell lines. Some have been shown to induce apoptosis and exhibit selective cytotoxicity under hypoxic conditions, a characteristic of the tumor microenvironment[6].

Pyrazolo[3,4-d]pyridazines

Pyrazolo[3,4-d]pyridazines are recognized as important pharmacophores with a range of biological activities, including:

-

Cytotoxic Activity: Many derivatives of this scaffold have been synthesized and evaluated for their potential as anticancer agents. They have been shown to exhibit significant cytotoxic effects against a broad spectrum of human cancer cell lines, including those of the central nervous system, lung, and ovary.[1] The mechanism of action for some of these compounds is believed to involve the inhibition of key enzymes in cell cycle progression, such as cyclin-dependent kinases (CDKs)[1].

-

EGFR and CDK-2 Inhibition: Nanoparticle formulations of certain pyrazolo[3,4-d]pyridazine derivatives have shown promising inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2), both of which are important targets in cancer therapy[7].

Synthetic Applications and Protocols

This compound serves as a key precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions with appropriate bifunctional reagents.

Synthesis of 7-Methyl-4,8-diphenyl-2H-pyrazolo[5,1-c][1][2][3]triazine

This protocol describes the synthesis of a pyrazolo[5,1-c][1][2][3]triazine derivative through the reaction of this compound with an α-keto ester.

Reaction Scheme:

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 mmol) in glacial acetic acid (15 mL).

-

Addition of Reagent: To the solution, add ethyl pyruvate (1.2 mmol) dropwise with stirring.

-

Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 7-Methyl-4,8-diphenyl-2H-pyrazolo[5,1-c][1][2][3]triazine.

Expected Yield: 75-85%

Characterization Data: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 4,7-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyridazine

This protocol outlines the synthesis of a pyrazolo[3,4-d]pyridazine derivative via the cyclocondensation of this compound with a 1,3-dicarbonyl compound.

Reaction Scheme:

Experimental Protocol:

-

Reactant Preparation: To a solution of this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add acetylacetone (1.1 mmol).

-

Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Isolation: Filter the solid product, wash with cold ethanol, and dry under vacuum.

-

Purification: If necessary, recrystallize the product from ethanol to obtain pure 4,7-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyridazine.

Expected Yield: 80-90%

Characterization Data: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

| Product | Starting Materials | Reaction Conditions | Yield (%) | Biological Activity Reference |

| Pyrazolo[5,1-c][1][2][3]triazine Derivatives | 5-Hydrazinyl-pyrazole, α-Keto Esters | Glacial Acetic Acid, Reflux | 75-85 | Antimicrobial[4][5], Anticancer[6] |

| Pyrazolo[3,4-d]pyridazine Derivatives | 5-Hydrazinyl-pyrazole, 1,3-Dicarbonyls | Ethanol, Acetic Acid (cat.), Reflux | 80-90 | Cytotoxic[1], EGFR/CDK-2 Inhibition[7] |

Visualizations

Experimental Workflow for Synthesis of Fused Pyrazole Derivatives

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

5-Hydrazinyl-4-phenyl-1H-pyrazole: A Versatile Reagent in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydrazinyl-4-phenyl-1H-pyrazole is a key building block in medicinal chemistry, primarily utilized in the synthesis of fused heterocyclic compounds with a wide range of biological activities. The presence of a reactive hydrazinyl group attached to the pyrazole core allows for versatile chemical transformations, leading to the generation of novel molecular scaffolds for drug discovery. This document provides an overview of its applications, detailed experimental protocols for its use, and a summary of the biological activities of its derivatives. The pyrazole nucleus itself is a well-established pharmacophore found in numerous approved drugs, and its derivatives are known to possess anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.

Synthesis of the Reagent

The primary route for the synthesis of this compound involves the nucleophilic substitution of a halogenated precursor, typically 5-chloro-4-phenyl-1H-pyrazole, with hydrazine hydrate. This reaction proceeds under reflux conditions and provides the target compound in good yield.